![molecular formula C8H8S B14718109 4H-Cyclopenta[b]thiophene, 5-methyl- CAS No. 14746-32-8](/img/structure/B14718109.png)
4H-Cyclopenta[b]thiophene, 5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Cyclopenta[b]thiophene, 5-methyl- is a heterocyclic compound that features a five-membered ring containing sulfur. This compound is part of the thiophene family, which is known for its aromatic properties and significant role in various chemical and industrial applications. Thiophene derivatives, including 4H-Cyclopenta[b]thiophene, 5-methyl-, are utilized in the development of organic semiconductors, pharmaceuticals, and other advanced materials .
Métodos De Preparación
The synthesis of 4H-Cyclopenta[b]thiophene, 5-methyl- can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Análisis De Reacciones Químicas
4H-Cyclopenta[b]thiophene, 5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
4H-Cyclopenta[b]thiophene, 5-methyl- has a broad range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4H-Cyclopenta[b]thiophene, 5-methyl- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding to biological targets . Additionally, its electron-donating properties make it a valuable component in organic electronic devices, where it facilitates charge transport .
Comparación Con Compuestos Similares
4H-Cyclopenta[b]thiophene, 5-methyl- can be compared with other thiophene derivatives such as:
4H-Cyclopenta[1,2-b5,4-b’]dithiophene: Known for its rigid coplanar structure and good electron-donating properties, making it suitable for organic electronics.
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid: This compound has been studied for its antimicrobial and antifungal activities.
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid:
The uniqueness of 4H-Cyclopenta[b]thiophene, 5-methyl- lies in its specific structural features and reactivity, which make it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
14746-32-8 |
|---|---|
Fórmula molecular |
C8H8S |
Peso molecular |
136.22 g/mol |
Nombre IUPAC |
5-methyl-4H-cyclopenta[b]thiophene |
InChI |
InChI=1S/C8H8S/c1-6-4-7-2-3-9-8(7)5-6/h2-3,5H,4H2,1H3 |
Clave InChI |
FYIUAKUVXISASG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C1)C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




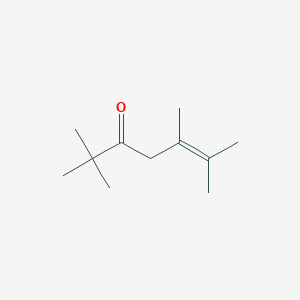
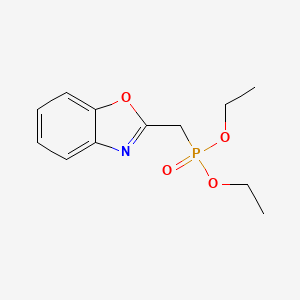
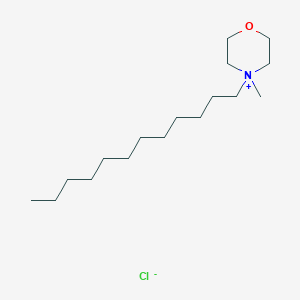
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718047.png)

![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)

![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
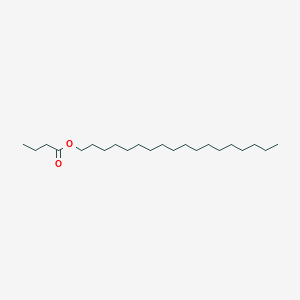
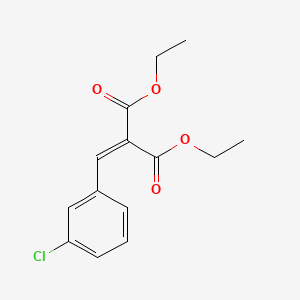

![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
